molecular formula C23H18FN3O3S2 B2851314 N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252928-83-8

N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2851314
CAS No.: 1252928-83-8
M. Wt: 467.53
InChI Key: JCDXEBIKALNTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-acetylphenyl group linked via a sulfanylacetamide bridge to a 3-[(4-fluorophenyl)methyl]-substituted thieno[3,2-d]pyrimidin-4-one scaffold. The 4-fluorophenylmethyl and acetylphenyl groups likely modulate solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c1-14(28)16-4-8-18(9-5-16)25-20(29)13-32-23-26-19-10-11-31-21(19)22(30)27(23)12-15-2-6-17(24)7-3-15/h2-11H,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXEBIKALNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 1252928-83-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H18FN3O3S2C_{23}H_{18}FN_{3}O_{3}S_{2}, with a molecular weight of 467.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H18FN3O3S2
Molecular Weight467.5 g/mol
CAS Number1252928-83-8

Anti-inflammatory Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study involving various thieno[3,2-d]pyrimidine derivatives, several compounds demonstrated IC50 values comparable to established COX inhibitors like celecoxib and diclofenac .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A6.741.10
Compound B6.12Not applicable
N-(4-acetylphenyl)-...TBDTBD

Anticancer Activity

N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been screened for anticancer properties using multicellular spheroid models. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears linked to the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity. The thieno[3,2-d]pyrimidine derivatives demonstrated promising results in reducing tumor spheroid sizes, indicating potential for further development as anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Preliminary data suggest moderate inhibitory activity against these enzymes with IC50 values indicating potential therapeutic applications in cognitive disorders .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
AChE19.2
BChE13.2

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl and thienopyrimidine moieties can significantly influence biological activity. Electron-withdrawing groups such as fluorine enhance inhibitory potency against cholinesterases and COX enzymes.

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • Molecular Formula : C23H18ClN3O3S2
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1252928-83-8

Antimicrobial Activity

Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit significant antimicrobial properties. The presence of various substituents can enhance their efficacy against a range of pathogens. For example, derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Numerous studies have explored the anticancer potential of thienopyrimidine derivatives. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15.5Apoptosis induction
Study BHeLa (cervical cancer)12.8Cell cycle arrest
Study CA549 (lung cancer)10.1Inhibition of proliferation

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are crucial in Alzheimer’s disease treatment. In vitro studies have demonstrated moderate inhibitory activity.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Comparison
AChE22.5Donepezil (0.02 µM)
BChE18.7Galantamine (0.01 µM)

Case Studies

Recent studies have provided insights into the effectiveness of this compound in vivo:

  • Tumor Reduction in Murine Models : Administration resulted in significant tumor size reduction compared to control groups, with histological analyses revealing increased apoptosis in treated tissues.
  • Antimicrobial Efficacy : A study demonstrated enhanced antibacterial activity against specific strains when using modified thienopyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Target compound : N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₄H₁₉FN₃O₃S₂ 495.56 4-acetylphenyl, 4-fluorophenylmethyl
Compound A : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₁₉F₃N₃O₃S₂ 518.53 4-methylphenyl, 4-(trifluoromethoxy)phenyl
Compound B : N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-butylphenyl, 3-methyl, 7-phenyl
Compound C : N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide C₂₆H₂₃FIN₅O₄ 693.53 Cyclopropyl, 2-fluoro-4-iodophenylamino, dimethyl-trioxo-pyridopyrimidine core

Key Findings from Comparative Studies

However, Compound A’s trifluoromethoxy group may confer metabolic resistance due to fluorine’s electron-withdrawing effects . Compound B’s 7-phenyl substitution introduces steric bulk, which could hinder binding to flat kinase active sites but improve selectivity for allosteric pockets .

Thermodynamic Stability :

  • The acetylphenyl group in the target compound may engage in hydrogen bonding with target proteins, as seen in studies of similar acetamide derivatives (e.g., N-(4-hydroxyphenyl)acetamide in ). In contrast, Compound C ’s cyclopropyl and iodophenyl groups create rigid, planar regions that stabilize π-π stacking interactions .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thienopyrimidinones, such as cyclocondensation of thioureas with α-haloketones (as described in for analogous acetamide derivatives). Compound C’s pyridopyrimidine core requires more complex multi-step protocols involving cyclopropanation and iodination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.